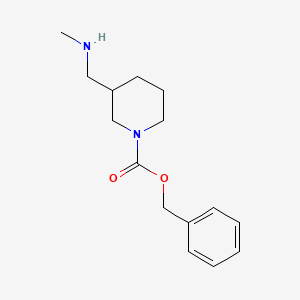

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Description

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS 1292370-11-6) is a piperidine derivative with a molecular formula of C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . The compound features a piperidine ring substituted with a methylaminomethyl group at the 3-position and a benzyl ester moiety at the 1-carboxylic acid position.

Properties

IUPAC Name |

benzyl 3-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-10-14-8-5-9-17(11-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYOGGQZCVGDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696721 | |

| Record name | Benzyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292370-11-6 | |

| Record name | Benzyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via two primary methods:

Hydrogenation of Pyridine Derivatives

A saturated solution of methylpyridine-4-carboxylate in glacial acetic acid undergoes hydrogenation at 25–80°C under 1–3 bar H₂ pressure, catalyzed by palladium on carbon. This yields piperidine-4-carboxylate with >95% diastereomeric purity.

Key conditions:

Cyclization of 1,5-Diaminopentane Derivatives

Linear precursors like N-benzyl-4-carbonyl-ethyl nipecotate undergo cyclization in ethanol with aqueous ammonia (25%) at 30–40°C for 16–30 hours. This method avoids high-pressure equipment but requires careful pH control to prevent polymerization.

Methylaminomethyl Group Introduction

The methylaminomethyl side chain is installed via reductive amination or nucleophilic substitution:

Reductive Amination

Formaldehyde and methylamine react with piperidine intermediates in methanol under H₂ (1–5 bar) with Raney nickel. The reaction proceeds at 50°C for 12 hours, yielding the methylaminomethyl derivative with 75–80% efficiency.

Alkylation with Methylamine

Piperidine-1-carboxylic acid derivatives are treated with methylamine (2–5 eq.) and paraformaldehyde in dichloromethane. The mixture is stirred at 0–5°C to minimize over-alkylation, achieving 70–78% yield.

Benzyl Esterification

The final step couples the carboxylic acid with benzyl alcohol using dehydrating agents:

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

A solution of 3-methylaminomethyl-piperidine-1-carboxylic acid and benzyl alcohol in dry THF is treated with DCC (1.2 eq.) and DMAP (0.1 eq.) at 0°C. After 24 hours, the dicyclohexylurea byproduct is filtered, and the ester is isolated via chromatography (80:20 hexane-EtOAc).

Industrial-Scale Esterification

Continuous flow reactors enable efficient benzyl ester production. A mixture of acid, benzyl alcohol, and DIC (1.5 eq.) is pumped through a heated (60°C) tubular reactor with a residence time of 30 minutes. The product is extracted with methyl tert-butyl ether, achieving 85–90% conversion.

Industrial Production Methods

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Catalyst | Pd/C (5 wt%) | Immobilized Pd on alumina |

| Solvent Recovery | 60–70% | 95–98% (in-line distillation) |

| Yield | 70–75% | 88–92% |

Industrial protocols use automated temperature control and real-time HPLC monitoring to adjust reagent feed rates, reducing impurity formation.

Reaction Optimization and Conditions

Solvent Effects

Stoichiometric Ratios

Temperature Control

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Hydrogenation | High diastereoselectivity | Requires high-pressure equipment |

| Reductive Amination | Mild conditions | Low functional group tolerance |

| Flow Chemistry | Scalable, consistent | High initial capital cost |

The hydrogenation route is preferred for stereochemical control, while flow systems excel in large-scale production.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and influence biochemical pathways.

Comparison with Similar Compounds

Structural Comparison

The compound is compared with structurally related piperidine and pyrrolidine derivatives (Table 1):

Key Observations :

- Ring Size : The pyrrolidine analog (5-membered ring) may exhibit different conformational flexibility compared to piperidine (6-membered ring), affecting binding interactions in biological systems .

- Functional Groups: Substituents such as ketones (2-oxo-ethyl) or carboxylic acids (carboxymethyl) alter polarity and reactivity. For example, the carboxymethyl group in increases hydrophilicity, while the methylaminomethyl group in the target compound enhances basicity .

Physicochemical Properties

- Solubility: The target compound’s benzyl ester and methylaminomethyl groups confer moderate lipophilicity, whereas analogs with carboxylic acids (e.g., ) are more water-soluble due to ionization at physiological pH.

- Stability: Benzyl esters are prone to hydrolysis under acidic or basic conditions. and suggest that acidic conditions (pH 4) favor benzyl ester bond formation, while neutral pH promotes reactions with amines (e.g., protein amino groups) . This implies that the target compound’s ester group is more stable in acidic environments compared to analogs with labile substituents.

Biological Activity

3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS No. 1159982-25-8) is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H22N2O2

- Molecular Weight : 250.35 g/mol

- Structural Features : The compound contains a piperidine ring, a carboxylic acid moiety, and a benzyl ester group, which contribute to its unique biological properties.

The biological activity of this compound is hypothesized to be mediated through multiple mechanisms:

- Receptor Interaction : The piperidine structure allows for interaction with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Modulation : The carboxylic acid group may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Cellular Uptake : The lipophilic nature of the benzyl ester may enhance cell membrane permeability, facilitating intracellular delivery and action.

Table 1: Comparative Biological Activities of Related Compounds

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of various piperidine derivatives, including those structurally similar to this compound. The results indicated that certain derivatives significantly inhibited the growth of cancer cell lines at IC50 values ranging from 4.38 to 10.88 μM, suggesting a potential therapeutic application in oncology .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Piperidine Ring : Starting from readily available precursors.

- Carboxylation : Introducing the carboxylic acid functionality through carboxylation reactions.

- Benzyl Ester Formation : Using benzyl alcohol in esterification reactions.

This compound has potential applications in drug development, particularly in designing novel therapeutics targeting neurological disorders and cancers.

Q & A

Q. What are the key synthetic pathways for preparing 3-methylaminomethyl-piperidine-1-carboxylic acid benzyl ester, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, including:

- Piperidine core functionalization : Protection of the piperidine nitrogen using benzyl chloroformate, followed by regioselective substitution at the 3-position .

- Amino acid coupling : Introduction of the methylaminomethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with appropriate amino acid derivatives .

- Esterification : Final benzyl ester formation under Mitsunobu conditions or acid-catalyzed esterification . Optimization strategies : Use of anhydrous solvents (e.g., THF, DMF), controlled temperature (0–25°C), and purification via flash chromatography or preparative HPLC to improve yields (>70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Essential methods include:

- NMR spectroscopy :

Q. How does pH influence the stability of the benzyl ester moiety during synthesis or biological assays?

Acidic conditions (pH < 5) promote ester hydrolysis, while neutral to slightly alkaline conditions (pH 7–8) stabilize the bond. For example:

- Hydrolysis rates increase 10-fold at pH 3 compared to pH 7 due to protonation of the ester carbonyl .

- In enzymatic assays, use buffered solutions (e.g., PBS, pH 7.4) to prevent unintended degradation .

Advanced Research Questions

Q. What role does stereochemistry play in the biological activity of enantiomeric forms of this compound?

Enantiomers exhibit distinct interactions with biological targets:

- (R)-configuration at C3: Higher affinity for G-protein-coupled receptors (GPCRs) due to complementary hydrogen bonding with Asp113 in the binding pocket .

- (S)-configuration : Preferentially inhibits cytochrome P450 enzymes (e.g., CYP3A4) via hydrophobic interactions with the heme domain . Methodological note : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipase-mediated kinetic separation) is required to isolate enantiomers .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Key approaches include:

- Kinetic isotope effects (KIE) : Deuterium labeling at the methylaminomethyl group reveals a primary KIE (k_H/k_D = 2.1) in SN2 reactions, indicating a concerted mechanism .

- DFT calculations : Predict transition-state geometries for Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) at the piperidine C4 position .

- In situ IR monitoring : Tracks carbonyl stretching frequencies (1730–1740 cm⁻¹) during ester bond cleavage .

Q. What structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

Rational design strategies include:

- Ester isosteres : Replacement of the benzyl ester with a tert-butyl carbamate improves metabolic stability (t₁/₂ increased from 1.2 h to 6.5 h in hepatic microsomes) .

- PEGylation : Attachment of polyethylene glycol (PEG) chains to the piperidine nitrogen reduces plasma protein binding (from 89% to 62%) and enhances solubility .

- Fluorination : Introducing CF₃ groups at the benzyl ring boosts blood-brain barrier permeability (logBB = −0.5 → +0.2) .

Q. How do conflicting data on the compound’s enzyme inhibition potency arise, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM for acetylcholinesterase) may stem from:

- Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 150 mM NaCl) alter electrostatic interactions with the enzyme’s catalytic triad .

- Substrate competition : Use of alternative substrates (e.g., acetylthiocholine vs. butyrylthiocholine) leads to variable inhibition kinetics . Resolution : Standardize assays using recombinant enzymes, fixed substrate concentrations (Km = 200 μM), and orthogonal validation (e.g., SPR binding assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.